2-(4-Fluorobenzyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-[(4-Fluorophenyl)methyl]-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential pharmacological properties and applications in medicinal chemistry. The presence of fluorine and methoxy groups in its structure enhances its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)methyl]-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzyl bromide with 4-methoxyphenylhydrazine to form an intermediate, which is then cyclized with a suitable pyrimidine derivative under acidic or basic conditions . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenyl)methyl]-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted triazolopyrimidines with different functional groups.
Scientific Research Applications
2-[(4-Fluorophenyl)methyl]-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)methyl]-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to reduced inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another triazole-based compound with similar pharmacological properties.
1,2,4-Triazolo[1,5-a]pyridine: A related compound with a different ring structure but similar biological activities.
Uniqueness
2-[(4-Fluorophenyl)methyl]-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of both fluorine and methoxy groups, which enhance its stability and biological activity. Its specific structure allows for selective interactions with molecular targets, making it a valuable compound for various scientific and medical applications.
Properties
Molecular Formula |
C19H15FN4O |
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Molecular Weight |
334.3 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methyl]-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H15FN4O/c1-25-16-8-4-14(5-9-16)17-10-11-21-19-22-18(23-24(17)19)12-13-2-6-15(20)7-3-13/h2-11H,12H2,1H3 |
InChI Key |
MJQVFYJPJAGJJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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